REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:30])=[C:7]([C:13]3[CH:29]=[CH:28][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]4[CH2:27][CH2:26][O:25][CH2:24][CH2:23]4)=[O:18])=[CH:15][CH:14]=3)[C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.[C:41](O)(C(F)(F)F)=[O:42]>>[CH:41]([C:11]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[O:9][C:8](=[O:12])[C:7]([C:13]1[CH:14]=[CH:15][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]3[CH2:23][CH2:24][O:25][CH2:26][CH2:27]3)=[O:18])=[CH:28][CH:29]=1)=[C:6]2[CH3:30])=[O:42]
|
Name
|
4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=C(C(OC2=C1)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C
|
Name
|
|
Quantity
|
11.22 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the unified solutions were evaporated to 158 g weight
|
Type
|
ADDITION
|
Details
|
after addition of CH2Cl2 (500 mL) and water (100 mL) it
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
close to the end point with NaHCO3 (10%)
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2 (5×100 mL)
|
Type
|
WASH
|
Details
|
washed with water (backextracted)
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 17.2 g crude product
|
Type
|
CUSTOM
|
Details
|
purified by medium pressure chromatography (4×100 g columns)
|
Type
|
CUSTOM
|
Details
|
by collecting the front fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(=CC=C2C(=C(C(OC12)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |